molecular formula C12H17NO2 B2987863 Propan-2-yl 4-(2-aminoethyl)benzoate CAS No. 1153791-11-7

Propan-2-yl 4-(2-aminoethyl)benzoate

Cat. No. B2987863
CAS RN: 1153791-11-7
M. Wt: 207.273
InChI Key: FMHYVYHLYOFZMS-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(2-aminoethyl)benzoate, also known as lidocaine, is a widely used local anesthetic. It is an ester of diethylaminoacetic acid and 2,6-dimethyl-4-hydroxybenzoic acid. Lidocaine is used for various medical procedures, including dental work, minor surgeries, and childbirth.

Scientific Research Applications

Lidocaine has been extensively studied for its use as a local anesthetic. It is also used as an antiarrhythmic agent for the treatment of ventricular arrhythmias. Lidocaine has been shown to have potential therapeutic effects in the treatment of neuropathic pain, chronic pain, and migraines. Additionally, Propan-2-yl 4-(2-aminoethyl)benzoate has been studied for its potential use in the treatment of cancer.

Mechanism of Action

Lidocaine works by blocking the voltage-gated sodium channels in neurons, which prevents the transmission of nerve impulses. This results in a loss of sensation in the area where the drug is applied. Lidocaine also has anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Lidocaine has several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). Lidocaine also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. Additionally, Propan-2-yl 4-(2-aminoethyl)benzoate has been shown to reduce oxidative stress and apoptosis in various cell types.

Advantages and Limitations for Lab Experiments

Lidocaine has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the nervous system. Lidocaine is also relatively inexpensive and widely available. However, Propan-2-yl 4-(2-aminoethyl)benzoate has some limitations for lab experiments. It has a short half-life, which may limit its usefulness in long-term experiments. Additionally, this compound may have off-target effects, which could complicate interpretation of experimental results.

Future Directions

There are several future directions for Propan-2-yl 4-(2-aminoethyl)benzoate research. One area of interest is the development of new this compound formulations that can be used for the treatment of chronic pain and other conditions. Another area of interest is the identification of new targets for this compound, which could expand its therapeutic potential. Additionally, there is interest in exploring the use of this compound in combination with other drugs for the treatment of various conditions. Finally, there is a need for further research to better understand the biochemical and physiological effects of this compound, which could lead to the development of new drugs with similar mechanisms of action.
Conclusion:
Lidocaine is a widely used local anesthetic with potential therapeutic effects in the treatment of various conditions. It has a well-established mechanism of action and several biochemical and physiological effects. Lidocaine has advantages and limitations for lab experiments, and there are several future directions for this compound research.

Synthesis Methods

Lidocaine can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylaniline with ethyl chloroformate to form N-ethoxycarbonyl-2,6-dimethylaniline. This intermediate is then reacted with diethylaminoacetic acid to form Propan-2-yl 4-(2-aminoethyl)benzoate.

properties

IUPAC Name

propan-2-yl 4-(2-aminoethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(2)15-12(14)11-5-3-10(4-6-11)7-8-13/h3-6,9H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHYVYHLYOFZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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